3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate
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Overview
Description
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is an organic compound with the molecular formula C21H14F2O4 and a molecular weight of 368.34 g/mol . This compound is characterized by the presence of two fluorobenzoyl groups attached to a methylphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxy-2-methylphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorobenzoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate: Similar structure but with a different position of the methyl group.
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Uniqueness
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is unique due to the specific arrangement of its fluorobenzoyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the fields of chemistry and medicine .
Properties
Molecular Formula |
C21H14F2O4 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
[3-(2-fluorobenzoyl)oxy-2-methylphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H14F2O4/c1-13-18(26-20(24)14-7-2-4-9-16(14)22)11-6-12-19(13)27-21(25)15-8-3-5-10-17(15)23/h2-12H,1H3 |
InChI Key |
OIIGXUUVWCIOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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